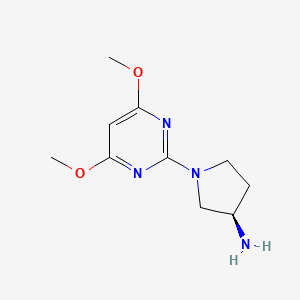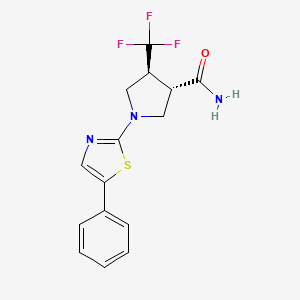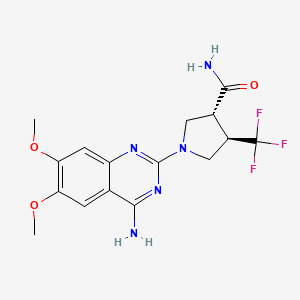![molecular formula C14H17N3O2S B7338201 2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole](/img/structure/B7338201.png)
2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been proposed that this compound exerts its antimicrobial, antiviral, and anticancer properties through the inhibition of specific enzymes and proteins involved in the growth and proliferation of these cells. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects on the body. It has been shown to have a high binding affinity for specific receptors in the brain, leading to its potential use in the treatment of neurological disorders. Additionally, this compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising compound for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole in lab experiments include its high purity and yield, low toxicity profile, and potential applications in various fields of scientific research. However, the limitations of using this compound include its complex synthesis method and limited availability, making it difficult to obtain in large quantities for experimental use.
Orientations Futures
The future directions for research on 2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole are vast and include the development of new therapeutic agents for the treatment of neurological disorders, antimicrobial, antiviral, and anticancer therapies. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as environmental science and materials science. Future research should also focus on optimizing the synthesis method of this compound for higher yields and purity, making it more accessible for experimental use.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable compound for the development of new therapeutic agents and the advancement of scientific knowledge.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole can be achieved through a multistep process involving the reaction of different chemical compounds. The first step involves the reaction of 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxyphenyl)-1,3,4-thiadiazole-5-carboxaldehyde. The second step involves the reaction of 2-(4-methoxyphenyl)-1,3,4-thiadiazole-5-carboxaldehyde with (R)-3-methoxypyrrolidine to form this compound. The synthesis method of this compound has been optimized for higher yields and purity, making it suitable for various scientific research applications.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-18-11-5-3-10(4-6-11)13-15-16-14(20-13)17-8-7-12(9-17)19-2/h3-6,12H,7-9H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMFCORPJRPIEE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-3-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B7338140.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyridine-2-carbonitrile](/img/structure/B7338157.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338170.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7338173.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-(3-methylimidazol-4-yl)-5-[(1S,2R)-1-methyl-2-phenylcyclopropyl]-1,2,4-oxadiazole](/img/structure/B7338194.png)


![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
![(3R,4R)-1-[(5,5-dimethyloxolan-2-yl)methyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338220.png)
![5-[(3R,4R)-3-carbamoyl-4-(trifluoromethyl)pyrrolidin-1-yl]sulfonyl-3-methylthiophene-2-carboxylic acid](/img/structure/B7338228.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338229.png)
